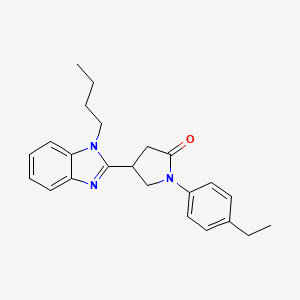

![molecular formula C25H20FN3O B2696789 8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-13-4](/img/structure/B2696789.png)

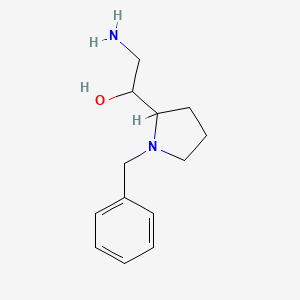

8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline ring, which is a heterocyclic aromatic organic compound with the formula C9H7N . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and pyrazole rings, along with the various substituents. The presence of these rings and groups would likely influence the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and various functional groups would likely contribute to its polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Pyrazoline Derivatives

A study by Coutts and El-Hawari (1977) detailed the synthesis of 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and related compounds, highlighting a method involving catalytic reduction and interactions with aldehydes and ketones, providing insights into the chemical versatility and potential for further modifications of pyrazolo[4,3-c]quinoline derivatives (Coutts & El-Hawari, 1977).

Antimycobacterial Activity

A study demonstrated the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogs, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, showing potential as antimycobacterial agents against Mycobacterium tuberculosis, thus indicating their relevance in medicinal chemistry and drug design (Kantevari et al., 2011).

Material Science and Fluorescence

- Fluorescence Applications: Research on 2-phenylbenzo[g]quinoxaline derivatives aimed at developing viscosity-sensitive fluorescent probes revealed that modifications in the phenyl ring bearing a rotatable single bond could significantly influence fluorescence response to viscosity. This suggests potential applications in sensing and imaging technologies (Wang et al., 2009).

Pharmacological Potential

- Anti-Cancer Micro-Medicine: The synthesis of N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine as an anticancer prodrug encapsulated in chitosan for pH responsive release demonstrates innovative approaches to chemotherapy, especially for oral cancer, emphasizing the compound's applicability in targeted cancer therapy (Tian et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-ethoxy-5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O/c1-2-30-20-11-12-23-21(14-20)25-22(24(27-28-25)18-8-4-3-5-9-18)16-29(23)15-17-7-6-10-19(26)13-17/h3-14,16H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETXHHWYCDIFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxy-5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)

![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2696723.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2696727.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2696728.png)